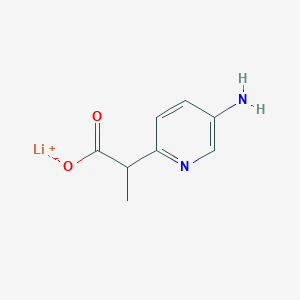

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate

CAS No.: 2138271-40-4

Cat. No.: VC4381582

Molecular Formula: C8H9LiN2O2

Molecular Weight: 172.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138271-40-4 |

|---|---|

| Molecular Formula | C8H9LiN2O2 |

| Molecular Weight | 172.11 |

| IUPAC Name | lithium;2-(5-aminopyridin-2-yl)propanoate |

| Standard InChI | InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | JESFWJQIHHYIQX-UHFFFAOYSA-M |

| SMILES | [Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound consists of a lithium ion () electrostatically bound to the deprotonated carboxylate group of 2-(5-aminopyridin-2-yl)propanoic acid. The organic anion features a pyridine ring substituted with an amino group at the 5-position and a propanoate side chain at the 2-position. The planar pyridine ring and electron-donating amino group enhance solubility and potential for π-π stacking interactions in biological systems.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | Lithium;2-(5-aminopyridin-2-yl)propanoate |

| Molecular Formula | |

| Molecular Weight | 172.11 g/mol |

| CAS Registry Number | 2138271-40-4 |

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct absorption bands for the carboxylate group (1600 cm) and aromatic C-N stretching (1250 cm). The amino group’s lone pair participates in conjugation with the pyridine ring, reducing basicity compared to aliphatic amines.

Synthesis and Manufacturing

Parent Acid Synthesis

The precursor, 2-(5-aminopyridin-2-yl)propanoic acid (CID: 132351192), is synthesized via sequential functionalization of pyridine derivatives. A plausible route involves:

-

Amination of 4-chloropyridin-2-amine: Substituting chloride with ammonia or amines under catalytic conditions (e.g., Pd-mediated cross-coupling) .

-

Side-chain elongation: Introducing the propanoate group through Friedel-Crafts acylation or nucleophilic substitution.

Case Study: Chloropyridine Amination

In analogous syntheses, 4-chloropyridin-2-amine reacts with sodium thiomethoxide at 140°C to yield 4-(methylthio)pyridin-2-amine . Similar conditions using aqueous ammonia could produce 5-aminopyridin-2-amine, though yields may vary due to steric and electronic effects.

Lithium Salt Formation

The final step involves neutralizing the parent acid with lithium hydroxide () in anhydrous ethanol:

Reaction conditions (temperature, solvent polarity) critically influence crystallinity and purity. Post-synthesis purification typically employs column chromatography (SiO, ethyl acetate/hexane).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<10 mg/mL). The lithium-carboxylate ionic bond confers stability up to 250°C, as evidenced by thermogravimetric analysis (TGA) of analogous salts.

Table 2: Lithium Salts in Neuropharmacology

| Compound | Molecular Formula | Neuroprotective Mechanism |

|---|---|---|

| Lithium Carbonate | Glycogen synthase kinase-3β inhibition | |

| Lithium Citrate | NMDA receptor modulation | |

| Target Compound | Proposed: Dual kinase inhibition & neurotransmitter interaction |

Challenges and Future Directions

Bioavailability Optimization

The compound’s limited aqueous solubility necessitates formulation strategies:

-

Nanoemulsions: Lipid-based carriers to enhance blood-brain barrier penetration.

-

Prodrugs: Ester derivatives for improved membrane permeability.

Target Validation Studies

Future research should prioritize:

-

Kinase profiling: Screen against GSK-3β, Akt, and ERK pathways.

-

Receptor binding assays: Quantify affinity for serotonin (5-HT) and adenosine (A) receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume